

An In-depth Technical Guide to Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate

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Compound of Interest

Compound Name: *Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate*

Cat. No.: B067985

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This technical guide provides a comprehensive overview of **Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate**, a key chemical intermediate in synthetic and medicinal chemistry. The guide details its physicochemical properties, a representative synthetic protocol, and its role in the broader context of drug discovery and development.

Discovery and History

While a singular discovery paper for **Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate** is not readily identifiable in the surveyed scientific literature, its emergence is intrinsically linked to the extensive use of the N-benzylpiperidine scaffold in medicinal chemistry. The N-benzyl group serves as a common protecting group for the piperidine nitrogen and is also a structural motif in numerous biologically active compounds. This intermediate is primarily utilized as a building block in the synthesis of more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs). Its structure, featuring a protected piperidine ring with a tertiary alcohol, makes it a versatile precursor for a variety of chemical transformations.

The synthesis of analogous N-protected 4-hydroxy-4-methylpiperidines is well-documented, suggesting that this compound was likely first prepared as part of a synthetic campaign targeting novel therapeutics. The straightforward nature of its synthesis from commercially available starting materials further supports its role as a readily accessible intermediate for research and development.

Physicochemical Properties

The key physicochemical properties of **Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate** are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₁₄ H ₁₉ NO ₃	PubChem[1]
Molecular Weight	249.31 g/mol	PubChem[1]
CAS Number	169750-57-6	PubChem[1]
Appearance	White to off-white solid	Commercial Suppliers
Melting Point	Not reported	
Boiling Point	Not reported	
Solubility	Soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol.	General Chemical Knowledge

Experimental Protocols

The following is a detailed, representative experimental protocol for the synthesis of **Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate**. This protocol is based on well-established methods for the synthesis of analogous N-protected 4-hydroxy-4-alkylpiperidines.

Synthesis of **Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate**

This synthesis proceeds via a Grignard reaction, where a methylmagnesium halide is added to the ketone of Benzyl 4-oxopiperidine-1-carboxylate.

Materials:

- Benzyl 4-oxopiperidine-1-carboxylate
- Methylmagnesium bromide (or chloride) solution in a suitable solvent (e.g., diethyl ether or THF)

- Anhydrous tetrahydrofuran (THF) or diethyl ether
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)
- Ethyl acetate
- Hexanes
- Round-bottom flask
- Magnetic stirrer
- Dropping funnel
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- **Reaction Setup:** A dry round-bottom flask equipped with a magnetic stir bar is charged with Benzyl 4-oxopiperidine-1-carboxylate. The starting material is then dissolved in anhydrous THF (or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon). The flask is cooled to 0 °C in an ice bath.
- **Grignard Addition:** A solution of methylmagnesium bromide (typically 1.1 to 1.5 equivalents) is added dropwise to the stirred solution of the ketone via a dropping funnel. The addition rate should be controlled to maintain the reaction temperature below 10 °C.
- **Reaction Monitoring:** After the addition is complete, the reaction mixture is stirred at 0 °C for an additional 1-2 hours, or until the starting material is consumed as monitored by thin-layer chromatography (TLC).

- **Quenching:** The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride while maintaining cooling in the ice bath.
- **Extraction:** The mixture is transferred to a separatory funnel and the aqueous layer is extracted three times with ethyl acetate.
- **Washing and Drying:** The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.
- **Purification:** The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product. The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford pure **Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate**.

Expected Yield and Purity:

Yields for this type of Grignard reaction are typically in the range of 80-95%. The purity of the final product can be assessed by NMR spectroscopy and mass spectrometry.

Role in Drug Discovery and Development

Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate is a valuable intermediate in drug discovery due to the prevalence of the piperidine scaffold in a wide range of therapeutic agents. The N-benzyl protecting group can be readily removed by hydrogenolysis to provide a secondary amine, which can then be further functionalized. The tertiary alcohol can also be a site for further chemical modification.

The N-benzylpiperidine moiety is a key structural feature in drugs targeting the central nervous system, such as analgesics and antipsychotics. For instance, the structurally related N-benzyl-4-piperidinecarboxaldehyde is a crucial intermediate in the synthesis of Donepezil, a medication used to treat Alzheimer's disease.^[2]

The logical workflow for the utilization of **Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate** in a drug discovery program is illustrated in the diagram below.

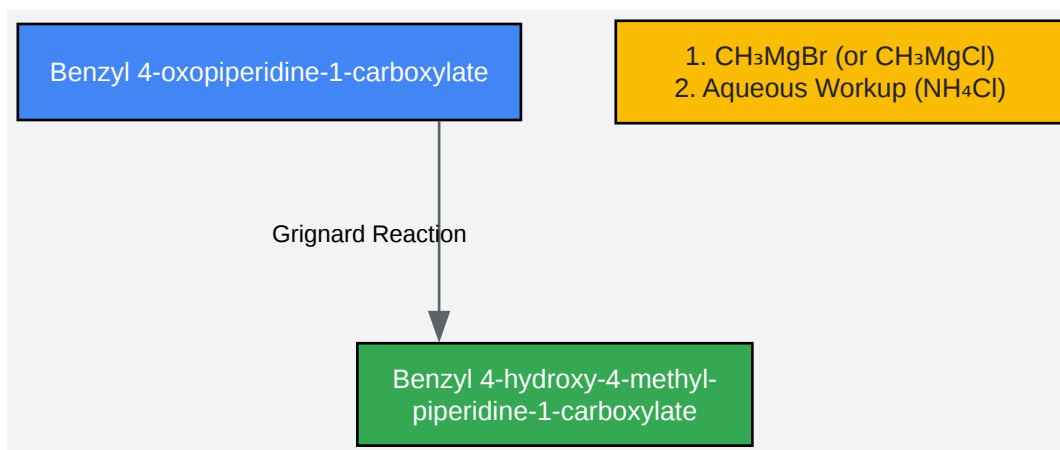


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Drug Discovery Workflow using the core compound.

Synthetic Pathway Diagram

The synthesis of **Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate** from Benzyl 4-oxopiperidine-1-carboxylate is a straightforward and efficient one-step process. The reaction mechanism involves the nucleophilic addition of the Grignard reagent to the carbonyl carbon.



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Synthesis of the target compound.

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References

- 1. Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate | C₁₄H₁₉NO₃ | CID 10514757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN11148444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]
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